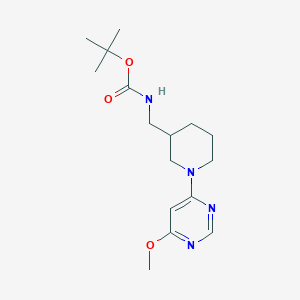![molecular formula C20H18O7S B2425863 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl methanesulfonate CAS No. 610760-48-0](/img/structure/B2425863.png)
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of chromen-7-yl methanesulfonate, which is a type of coumarin. Coumarins are a class of phenolic substances found in many plants. They have a 2H-chromen-2-one skeleton . The 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety is a type of dioxin, which is a heterocyclic organic compound consisting of a benzene ring fused to a dioxin ring .
Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic fused ring structure of the chromen-7-yl group, along with the attached ethyl group at the 6-position and the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group at the 3-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence and position of functional groups, the degree of conjugation in the molecule, and the overall shape and size of the molecule .科学的研究の応用
Anticancer Properties : A study by (Ahn et al., 2020) synthesized a similar compound and found it to exhibit anticancer ability against HCT116 human colon cancer cells, with a GI50 value of 24.9 μM. Docking experiments within the active sites of aurora kinase A and B were carried out to explain this anticancer property.
Enzyme Inhibitory Potential : Research by (Abbasi et al., 2016) and (Abbasi et al., 2019) on similar sulfonamides showed significant inhibitory activities against various enzymes, such as lipoxygenase, acetylcholinesterase, and α-glucosidase, with molecular docking studies supporting these findings.
Antibacterial and Antifungal Properties : Studies like (Abbasi et al., 2016) and (Shinde et al., 2021) have demonstrated the potential of similar compounds as potent therapeutic agents against various Gram-negative and Gram-positive bacterial strains, as well as antifungal activities.
Molecular Structure Analysis : The detailed molecular structure of related compounds has been analyzed in studies like (Raval et al., 2012) and (Aydın et al., 2017), which provide insights into their crystal and electronic structures, contributing to understanding their pharmacological properties.
Antioxidant Properties : A study by (Abd-Almonuim et al., 2020) focused on the antioxidant activities of a coumarin derivative compound, showing significant scavenging activity against stable DPPH radicals.
Application in Organic Light-Emitting Devices : The work of (Jayabharathi et al., 2018) explored the use of related compounds in the development of non-doped blue organic light-emitting devices, highlighting their potential in electronic applications.
作用機序
将来の方向性
特性
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7S/c1-3-12-8-14-18(10-17(12)27-28(2,22)23)26-11-15(20(14)21)13-4-5-16-19(9-13)25-7-6-24-16/h4-5,8-11H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYGPMVAXNLLAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OS(=O)(=O)C)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl methanesulfonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-ethylbenzo[d]thiazole](/img/structure/B2425780.png)
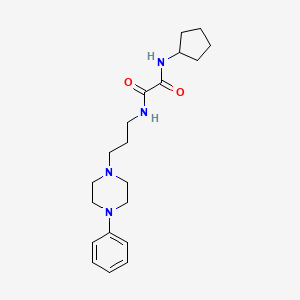
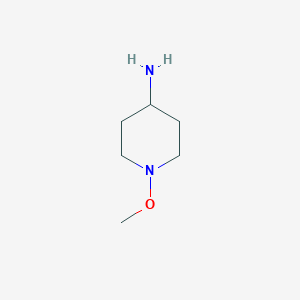
![4-(azepan-1-ylsulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2425783.png)

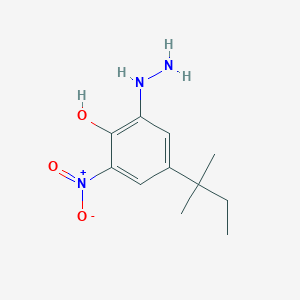
![1-((1-(benzylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2425789.png)

![2-(2-chlorophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone](/img/structure/B2425793.png)
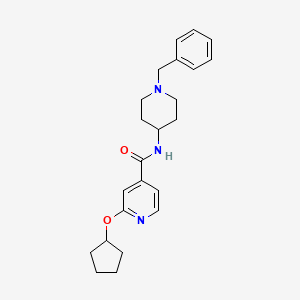
![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2425795.png)

![2-iodo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)
